N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-17-9-14(16)15-8-13(18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,13H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKUBZIOLGYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction rates and improve the overall yield of the desired product. The reaction conditions typically include the use of appropriate catalysts and solvents to facilitate the formation of the benzofuran ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include benzofuran-2,3-dione derivatives (oxidation), dihydrobenzofuran derivatives (reduction), and various substituted benzofuran derivatives (substitution) .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it has been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to cell death. Additionally, the compound’s ability to inhibit specific enzymes and pathways contributes to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous acetamide derivatives.
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Insights
Benzofuran vs. Benzooxazole Core
The target compound’s benzofuran ring distinguishes it from the benzooxazole derivative in . The benzooxazole analog () was synthesized as an IL-6/STAT3 inhibitor, suggesting the target compound could share similar anti-inflammatory or anticancer properties, though this remains unconfirmed .
Methoxyacetamide vs. Chloroacetamide
Unlike herbicides like alachlor and metolachlor (), which feature chloroacetamide groups critical for herbicidal activity, the target compound lacks a chlorine substituent.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₃
- SMILES Notation : CCOC(=O)C(COC1=CC=CC2=C1C=CC=C2)OC
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
This compound has been studied for its various pharmacological effects:
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against several cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This mechanism is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Effects : There is evidence suggesting that benzofuran derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which could be beneficial in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.
- Modulation of Cell Signaling Pathways : It interacts with various signaling pathways, including those involving NF-κB and MAPK, which are critical in regulating inflammation and cell survival .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity. The compound was tested on MCF-7 cell lines, showing an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol .
Study 2: Anti-inflammatory Action
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug, suggesting that this compound could be a viable alternative for treating inflammatory conditions .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
